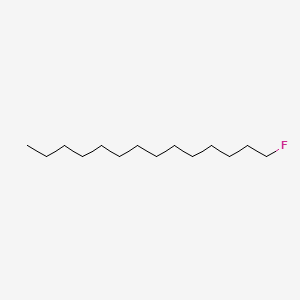
Zinc fluoride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc fluoride hydrate, with the chemical formula ZnF₂·4H₂O, is an inorganic compound that exists as a white crystalline solid. It is known for its high melting point and hygroscopic nature. The compound is encountered in both anhydrous and hydrated forms, with the tetrahydrate being the most common. This compound has a rhombohedral crystal structure and is sparingly soluble in water .
Synthetic Routes and Reaction Conditions:
Reaction with Hydrofluoric Acid: this compound can be synthesized by reacting zinc metal with hydrofluoric acid. This reaction yields hydrogen gas and this compound: [ \text{Zn} + 2\text{HF} \rightarrow \text{ZnF}_2 + \text{H}_2 ]
Reaction with Fluorine Gas: Another method involves the direct reaction of zinc metal with fluorine gas, producing zinc fluoride: [ \text{Zn} + \text{F}_2 \rightarrow \text{ZnF}_2 ]
Industrial Production Methods:
Sol-Gel Method: The sol-gel method is used for the industrial production of this compound.
Mechanochemical Reaction: Zinc fluoride can also be produced via high-energy ball milling of zinc and fluorine-containing compounds.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in hot water to form zinc hydroxide fluoride: [ \text{ZnF}_2 + \text{H}_2\text{O} \rightarrow \text{Zn(OH)F} ]
Substitution Reactions: It can participate in substitution reactions with other halides to form different zinc halides.
Common Reagents and Conditions:
Hydrofluoric Acid: Used in the synthesis of this compound.
Fluorine Gas: Employed in direct synthesis reactions.
Major Products:
Zinc Hydroxide Fluoride: Formed during hydrolysis.
Other Zinc Halides: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Zinc fluoride hydrate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions due to its Lewis acid properties.
Material Science: Employed in the synthesis of fluorine-doped zinc tin oxide thin films for use in thin-film transistors.
Industrial Applications: Used in the production of zinc fluoroborate, which is utilized in textiles, chemical reactions, and glass manufacturing.
Mecanismo De Acción
The mechanism of action of zinc fluoride hydrate primarily involves its role as a Lewis acid. It can accept electron pairs from donor molecules, facilitating various chemical reactions. In catalysis, this compound interacts with reactants to lower the activation energy and increase the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
- Zinc Chloride (ZnCl₂)
- Zinc Bromide (ZnBr₂)
- Zinc Iodide (ZnI₂)
Comparison:
- Solubility: Unlike zinc chloride, bromide, and iodide, zinc fluoride hydrate is not very soluble in water .
- Structure: this compound crystallizes in the rutile structure, which is different from the structures of other zinc halides .
- Reactivity: this compound exhibits unique reactivity due to the presence of fluoride ions, which are more electronegative compared to chloride, bromide, and iodide ions.
This compound stands out due to its high melting point, unique crystal structure, and specific applications in catalysis and material science.
Propiedades
IUPAC Name |
difluorozinc;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHOVPJDYIFXTJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Zn]F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2H2OZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(Chloromethyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile](/img/structure/B3429223.png)

![11-Cyclopentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3429228.png)
![3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3429236.png)





![4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3429285.png)




